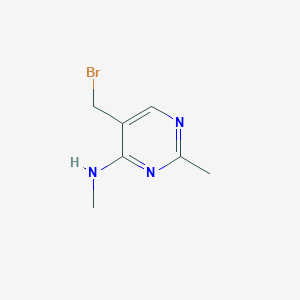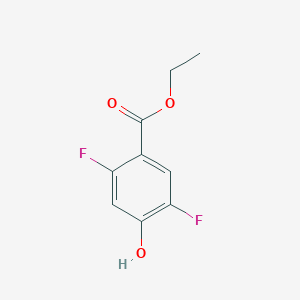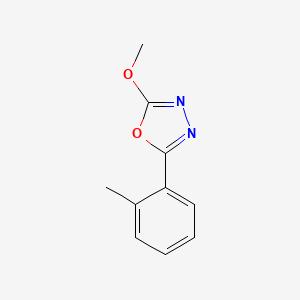
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is a complex organometallic compound. It is known for its unique properties and applications in various fields, including catalysis and materials science. The compound consists of a gold ion coordinated with tritert-butylphosphane and bis(trifluoromethylsulfonyl)azanide ligands, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane typically involves the reaction of gold(I) chloride with tritert-butylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to gold(I) from higher oxidation states.
Substitution: Ligands can be substituted with other phosphane or azanide ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction typically regenerates the gold(I) state. Substitution reactions can produce a variety of gold complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane exerts its effects involves the coordination of the gold ion with various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The bis(trifluoromethylsulfonyl)azanide ligand stabilizes the gold ion, while the tritert-butylphosphane ligand modulates its electronic properties, enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethanesulfonyl)imidate;gold(1+);triphenylphosphane: Similar in structure but with triphenylphosphane instead of tritert-butylphosphane.
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane: Another variant with triphenylphosphane.
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is unique due to the presence of the tritert-butylphosphane ligand, which provides steric bulk and electronic properties that can influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C14H27AuF6NO4PS2 |
|---|---|
Molekulargewicht |
679.4 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |
InChI-Schlüssel |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)

![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

